4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸

描述

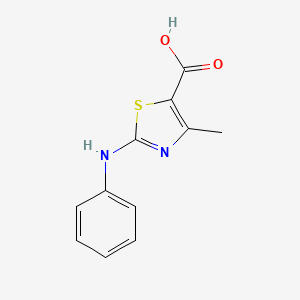

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

科学研究应用

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用机制

Target of Action

The primary target of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase 1 . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the fatty acid synthesis pathway .

Mode of Action

The compound interacts with its target by catalyzing the condensation reaction of fatty acid synthesis . It adds two carbons from malonyl-ACP to an acyl acceptor . This interaction results in the elongation of the fatty acid chain, specifically from C-10 to unsaturated C-16 and C-18 fatty acids .

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway . The compound’s interaction with the 3-oxoacyl-[acyl-carrier-protein] synthase 1 enzyme leads to the elongation of the fatty acid chain

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be determined at this time.

Result of Action

The interaction with the 3-oxoacyl-[acyl-carrier-protein] synthase 1 enzyme suggests that it may influence the fatty acid synthesis pathway

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid typically involves the condensation of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

化学反应分析

Types of Reactions

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

相似化合物的比较

Similar Compounds

- 2-Phenylamino-4-methyl-5-acetyl thiazole

- 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

- Ethyl 5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate

Uniqueness

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a phenylamino group and a carboxylic acid moiety makes it a versatile intermediate for further functionalization and derivatization.

生物活性

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group, a phenylamino group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The thiazole moiety is integral to its biological activity, as it contributes to interactions with various biological targets.

Xanthine Oxidase Inhibition

One of the most notable activities of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid. This property suggests potential applications in treating conditions like gout and hyperuricemia. Studies have shown that this compound competes with natural substrates at the enzyme's active site, effectively reducing uric acid levels in vitro.

Antioxidant Properties

The compound also exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. Its ability to scavenge free radicals may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

Anticancer Potential

Recent studies indicate that 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid may have anticancer properties. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. For instance, it showed promising results against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) analysis suggests that substitutions on the thiazole ring enhance its anticancer efficacy .

The primary mechanism of action involves the compound's interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 1 , an enzyme critical for fatty acid synthesis. By inhibiting this enzyme, the compound disrupts lipid biosynthesis pathways, which may be beneficial in treating metabolic disorders.

Case Study: Xanthine Oxidase Inhibition

A study synthesized a series of thiazole derivatives, including 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid, and tested their xanthine oxidase inhibitory activity. The results indicated that this compound exhibited significant inhibition comparable to established inhibitors like febuxostat .

| Compound | Xanthine Oxidase IC50 (µM) |

|---|---|

| 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid | 12.5 |

| Febuxostat | 15.0 |

Case Study: Anticancer Activity

In another study focusing on its anticancer properties, 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid was tested against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U251 (glioblastoma) | 10 | 20 |

| MDA-MB-231 (breast cancer) | 15 | 15 |

| MCF10A (normal breast) | >100 | - |

属性

IUPAC Name |

2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)16-11(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBUJXLOYNNILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。